2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine is a complex organic compound known for its unique chemical structure and properties. It features two 3,5-dichloro-2-(phenylthio)phenyl groups attached to a propylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine typically involves multiple steps, including halogenation, thiolation, and amination reactions. One common synthetic route starts with the halogenation of phenyl rings to introduce chlorine atoms at the 3 and 5 positions. This is followed by the thiolation of the halogenated phenyl rings to attach phenylthio groups. Finally, the propylamine backbone is introduced through an amination reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine shares similarities with other dichlorophenylthio compounds, such as 2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)ethanol and 2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)acetic acid .
Uniqueness
What sets this compound apart is its specific propylamine backbone, which imparts unique chemical and biological properties. This structural feature allows it to interact differently with molecular targets compared to its analogs, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
79332-40-4 |
---|---|
Molecular Formula |
C27H21Cl4NS2 |
Molecular Weight |
565.4 g/mol |
IUPAC Name |
2,3-bis(3,5-dichloro-2-phenylsulfanylphenyl)propan-1-amine |
InChI |
InChI=1S/C27H21Cl4NS2/c28-19-12-17(26(24(30)14-19)33-21-7-3-1-4-8-21)11-18(16-32)23-13-20(29)15-25(31)27(23)34-22-9-5-2-6-10-22/h1-10,12-15,18H,11,16,32H2 |
InChI Key |
FWJJQPFMUVSTAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2Cl)Cl)CC(CN)C3=C(C(=CC(=C3)Cl)Cl)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.